(2-Iodoethyl)benzene

Description

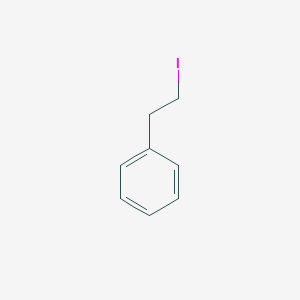

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTHPKXDLVYNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025447 | |

| Record name | 2-Iodoethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17376-04-4 | |

| Record name | Phenethyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17376-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-iodoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017376044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2-iodoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Iodoethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Iodoethyl)benzene CAS number

An In-depth Technical Guide to (2-Iodoethyl)benzene

CAS Number: 17376-04-4[1][2][3][4][5]

Introduction

This compound, also known as 2-phenylethyl iodide, is a halogenated hydrocarbon with the chemical formula C₈H₉I.[4] It serves as a crucial reagent and building block in organic synthesis. Its utility is particularly noted in the preparation of specialized molecules for materials science and medicinal chemistry, including organic-inorganic hybrid perovskites and potent antiviral agents.[3][6] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, key reactions, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17376-04-4 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉I | [1][4] |

| Molecular Weight | 232.06 g/mol | [3][5] |

| Appearance | Colorless to red/green clear liquid | [1][7] |

| Density | 1.603 g/mL at 25 °C | [2][5][6] |

| Boiling Point | 122-123 °C at 13 mmHg | [2][3][5] |

| Refractive Index (n20/D) | 1.601 | [2][3][5] |

| Flash Point | 230 °F (110 °C) | [1] |

| EINECS Number | 241-541-4 | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Key Absorptions / Signals | Reference(s) |

| ¹H NMR | Spectral data available | [8][9] |

| ¹³C NMR | Spectral data available | [1][9] |

| Mass Spectrometry (MS) | Spectral data available; top m/z peak at 105 | [4][9][10] |

| Infrared (IR) Spectroscopy | Spectral data available | [9][10][11][12] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a key reaction are provided below.

Synthesis of this compound via Finkelstein Reaction

The Finkelstein reaction is a well-established Sₙ2 reaction that converts alkyl chlorides or bromides into alkyl iodides using an alkali metal iodide in a suitable solvent.[2][3][5] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.[2]

Reaction: C₆H₅CH₂CH₂Br + NaI → C₆H₅CH₂CH₂I + NaBr(s)

Materials:

-

2-Phenylethyl bromide

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated sodium thiosulfate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.5 equivalents) and anhydrous acetone.

-

Stir the mixture to dissolve the sodium iodide.

-

Add 2-phenylethyl bromide (1.0 equivalent) to the flask.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The formation of a white precipitate (NaBr) will be observed.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation to obtain pure this compound.

Nucleophilic Substitution with Thiourea

This compound is a versatile substrate for Sₙ2 reactions.[12][13] A key application is its reaction with nucleophiles like thiourea to form isothiouronium salts, which are precursors to thiols and other sulfur-containing compounds. These have applications in materials science, for example, in the synthesis of organic-inorganic hybrid perovskites like [C₆H₅CH₂CH₂SC(NH₂)₂]₃PbI₅.[14][15]

Reaction: C₆H₅CH₂CH₂I + S=C(NH₂)₂ → [C₆H₅CH₂CH₂SC(NH₂)₂]⁺I⁻

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add thiourea (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

-

If no precipitate forms, reduce the volume of ethanol under reduced pressure.

-

Add diethyl ether to the concentrated solution to induce precipitation of the isothiouronium salt.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Characterize the resulting 2-(2-phenylethyl)isothiouronium iodide salt by NMR and MS.

Applications in Drug Development: Antiviral Agents

This compound is a precursor for the synthesis of dioxane-based antiviral agents that show efficacy against the Sindbis virus (SINV), a member of the alphavirus genus.[1][16]

Mechanism of Action: Capsid Inhibition

The crystal structure of the Sindbis virus capsid protein (CP) reveals a hydrophobic binding pocket that can be occupied by small molecules like dioxane.[1][16] The viral capsid is essential for multiple stages of the viral life cycle, including the recognition and packaging of the viral RNA genome, assembly of the nucleocapsid, and interaction with viral glycoproteins during budding.[9]

Capsid inhibitors function by binding to the CP and disrupting its function.[17] This can occur through several mechanisms:

-

Inhibition of Assembly: The inhibitor can prevent the proper oligomerization of capsid proteins, leading to the formation of non-functional or incomplete viral particles.[17]

-

Destabilization: The binding of the inhibitor can destabilize the assembled capsid, preventing the successful packaging of the viral genome.

-

Stabilization: Conversely, the inhibitor can overly stabilize the capsid, preventing its necessary disassembly (uncoating) after entering a host cell, which is required to release the viral genome for replication.[17]

The dioxane-based molecules synthesized from this compound precursors are designed to target the hydrophobic pocket of the SINV capsid protein, thereby inhibiting viral replication.[1][16]

Biological Activity Data

While this compound itself is not the active agent, its derivatives are crucial for synthesizing antiviral compounds. The following table presents the activity of dioxane-based compounds whose synthesis is enabled by precursors derived from this compound chemistry.

Table 3: Antiviral Activity of Dioxane-Based SINV Inhibitors

| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Description | Reference(s) |

| Bis-dioxane (R,R linker) | 14 | >1000 | Designed target compound linking two dioxane molecules. | [1][16] |

| (R)-2-hydroxymethyl-[1][4]dioxane | 3.4 | >1000 | A synthetic intermediate that showed surprisingly high activity. | [1] |

| Bis-dioxane (S,S linker) | Inactive | >1000 | Enantiomer of the active compound, demonstrating stereospecificity. | [1] |

| Bis-dioxane (meso linker) | Inactive | >1000 | Meso diastereomer, also inactive. | [1] |

*EC₅₀ (Half-maximal Effective Concentration): Concentration of the compound that results in a 50% reduction in virus production. *CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the compound that causes 50% growth inhibition of uninfected host cells.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a combustible liquid.[5][6] For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and spectroscopic properties. Its primary utility lies in its ability to undergo nucleophilic substitution reactions, making it a key starting material for the synthesis of complex molecules. Its role in the development of capsid-targeting antiviral agents for the Sindbis virus highlights its importance in modern drug discovery and development, providing a scaffold for creating compounds with high efficacy and low cytotoxicity. The experimental protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

References

- 1. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. Sindbis virus nucleocapsid assembly: RNA folding promotes capsid protein dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Interactions between Sindbis Virus Capsid Protein and Cytoplasmic vRNA as Novel Virulence Determinants | PLOS Pathogens [journals.plos.org]

- 8. Finkelstein Reaction [organic-chemistry.org]

- 9. Role of Sindbis Virus Capsid Protein Region II in Nucleocapsid Core Assembly and Encapsidation of Genomic RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzene, (2-iodoethyl)- [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. google.com [google.com]

- 14. znaturforsch.com [znaturforsch.com]

- 15. [PDF] Preparation and Characterization of [C6H5CH2 NH3]2PbI4, [C6H5CH2CH2SC(NH2)2]3 PbI5 and [C10H7CH2NH3]PbI3 Organic-Inorganic Hybrid Compounds | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. What are the therapeutic applications for Capsid inhibitors? [synapse.patsnap.com]

An In-depth Technical Guide to (2-Iodoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (2-Iodoethyl)benzene, along with detailed experimental protocols for its synthesis. As a key reagent in organic synthesis, understanding its characteristics is crucial for its effective application in research and development, including the synthesis of pharmaceutical compounds.

Core Properties of this compound

This compound, also known as phenethyl iodide, is a halogenated hydrocarbon with the chemical formula C8H9I.[1][2] It is a valuable intermediate in various organic transformations due to the reactivity of the carbon-iodine bond.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 232.06 | g/mol [1][2] |

| Molecular Formula | C8H9I | -[1][2] |

| CAS Registry Number | 17376-04-4 | -[1][2] |

| Density | 1.603 | g/mL at 25 °C[3] |

| Boiling Point | 122-123 | °C at 13 mmHg[3] |

| Refractive Index | 1.601 | at 20 °C[3] |

| Melting Point | -2 | °C |

| Flash Point | 230 | °F |

Experimental Protocols: Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Finkelstein reaction. This reaction involves the exchange of a halide, typically chlorine or bromine, for iodine.[4][5]

The Finkelstein Reaction

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction.[4][5][6][7][8] It is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, commonly acetone.[4][5] Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, causing it to precipitate out of the solution and drive the reaction forward according to Le Châtelier's principle.[4][6]

Detailed Methodology:

-

Reactants: The starting material is typically (2-bromoethyl)benzene or (2-chloroethyl)benzene. Sodium iodide is used as the source of the iodide nucleophile.

-

Solvent: Anhydrous acetone is the solvent of choice due to the solubility properties of the sodium halide salts.[4][5] Other polar aprotic solvents like dimethylformamide (DMF) can also be used.[7]

-

Procedure: a. Dissolve the starting alkyl halide ((2-bromoethyl)benzene or (2-chloroethyl)benzene) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser. b. Add a molar excess of sodium iodide to the solution. c. The reaction mixture is typically heated to reflux to increase the reaction rate. The progress of the reaction can be monitored by the formation of a white precipitate (NaCl or NaBr). d. Upon completion, the reaction mixture is cooled to room temperature. e. The precipitated sodium halide is removed by filtration. f. The acetone is removed from the filtrate, usually by rotary evaporation. g. The resulting crude this compound is then purified, typically by distillation under reduced pressure, to yield the final product.

Logical Relationships and Workflows

The synthesis of this compound via the Finkelstein reaction can be visualized as a straightforward workflow. The key transformation is the substitution of the halogen on the ethyl chain attached to the benzene ring.

Caption: Finkelstein reaction for the synthesis of this compound.

Applications in Synthesis

This compound is a versatile reagent in organic synthesis. The iodine atom is an excellent leaving group in nucleophilic substitution reactions, making it a useful precursor for introducing the phenethyl group into various molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and organic-inorganic hybrid compounds.[3][9] For instance, it can be used to synthesize dioxane-based antiviral agents.[9]

References

- 1. Benzene, (2-iodoethyl)- [webbook.nist.gov]

- 2. Benzene, (2-iodoethyl)- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. grokipedia.com [grokipedia.com]

- 7. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 8. jk-sci.com [jk-sci.com]

- 9. This compound | 17376-04-4 [chemicalbook.com]

(2-Iodoethyl)benzene physical properties

An In-depth Technical Guide to the Physical Properties of (2-Iodoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key processes and relationships.

Core Physical and Chemical Properties

This compound, also known as phenethyl iodide, is a colorless to red-brown liquid organic compound.[1][2][3][4] It is a halogenated hydrocarbon that serves as a valuable starting reagent in various organic syntheses.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 17376-04-4[1][2][3][5][6] |

| Molecular Formula | C₈H₉I[1][3][7][8] |

| Molecular Weight | 232.06 g/mol [9][10][11] |

| Synonyms | Phenethyl iodide, 2-Phenylethyl iodide, this compound[1][3][6][8] |

| InChI Key | KVTHPKXDLVYNCH-UHFFFAOYSA-N[2][5][8][9] |

| SMILES | ICCc1ccccc1[5][9] |

Table 2: Key Physical Properties of this compound

| Property | Value | Conditions |

| Appearance | Colorless to red-brown liquid[2][3][4] | Ambient |

| Boiling Point | 122-123 °C[1][2][3][5][7] | at 13 mmHg |

| Melting Point | -2 °C[3] | - |

| Density | 1.603 g/mL[1][3][5][7] | at 25 °C |

| Refractive Index | 1.601[1][5][7] | at 20 °C |

| Solubility | Insoluble in water[4] | - |

| Flash Point | 230 °F (110 °C)[3] | - |

Experimental Protocols

The determination of the physical properties of organic compounds like this compound follows established laboratory procedures. Below are generalized methodologies for key experiments.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is a crucial physical constant for its identification and purity assessment.[12]

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled, typically consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.[12]

-

Sample Preparation: A known volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, indicating the boiling point of the substance.[12] The pressure at which the boiling point is measured must also be recorded, as boiling point is pressure-dependent.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to its volume.

Methodology:

-

Mass Measurement: An empty, clean, and dry pycnometer (specific gravity bottle) is accurately weighed.

-

Volume Measurement: The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. It is then weighed to determine the mass of the sample.

-

Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance.

Methodology:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded.

Visualizations

General Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the determination of the key physical properties of a liquid organic compound such as this compound.

Caption: Workflow for Determining Physical Properties.

Synthetic Utility of this compound

While no specific biological signaling pathways involving this compound were identified, its utility as a synthetic precursor is well-established. For instance, it is used in the preparation of various organic-inorganic hybrid compounds.[2] The following diagram illustrates a generalized synthetic pathway where this compound is a key reactant.

Caption: Generalized Synthetic Pathway.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 17376-04-4 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. This compound 97% | 17376-04-4 [sigmaaldrich.com]

- 6. This compound | 17376-04-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Benzene, (2-iodoethyl)- [webbook.nist.gov]

- 9. 2-phenylethyl iodide [stenutz.eu]

- 10. Benzene, (2-iodoethyl)- (CAS 17376-04-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Benzene, (2-iodoethyl)- | C8H9I | CID 28503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of (2-Iodoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (2-iodoethyl)benzene, a key intermediate in various organic syntheses. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows to facilitate understanding and replication.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic aromatic odor. It is widely utilized as a reactive intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉I | [1][2] |

| Molecular Weight | 232.06 g/mol | [1][2] |

| CAS Number | 17376-04-4 | [1][2] |

| Boiling Point | 122-123 °C at 13 mmHg | [1][3] |

| Density | 1.603 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.601 | [1][3] |

| Melting Point | -2.9 °C (estimate) | [3] |

| Flash Point | 110 °C (230 °F) | [3] |

| Solubility | Insoluble in water, soluble in most organic solvents. | [4] |

Synthetic Pathways

Two principal and reliable methods for the synthesis of this compound are detailed below:

-

Pathway 1: Finkelstein Reaction from (2-Bromoethyl)benzene. This is a two-step process involving the initial conversion of 2-phenylethanol to (2-bromoethyl)benzene, followed by a halide exchange reaction.

-

Pathway 2: Direct Iodination of 2-Phenylethanol (Appel Reaction). This method provides a more direct route from the corresponding alcohol.

A third, less common, pathway involving the hydroiodination of styrene is also briefly discussed.

Pathway 1: Finkelstein Reaction

This pathway is often favored due to the high yields and the commercial availability of the starting materials.

The first step involves the conversion of 2-phenylethanol to (2-bromoethyl)benzene. This can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) being common choices.[2][5] A detailed protocol using HBr is also well-documented and provides high yields.[6]

Experimental Protocol 1: Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol using HBr [6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Phenylethanol | 122.16 | 122.16 g | 1.0 |

| Concentrated Sulfuric Acid | 98.08 | 49.04 g (26.6 mL) | 0.5 |

| 48% Hydrobromic Acid | 80.91 | 202.3 g (135.7 mL) | 1.25 |

| Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Calcium Chloride | - | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, 2-phenylethanol (1.0 mol) is cooled in an ice bath.

-

Concentrated sulfuric acid (0.5 mol) is added slowly with continuous stirring, followed by the addition of 48% hydrobromic acid (1.25 mol).

-

The reaction mixture is heated to reflux and maintained for 6 hours.

-

After cooling, the mixture is subjected to steam distillation.

-

The organic layer is separated and washed twice with an equal volume of cold, concentrated sulfuric acid to remove any ether byproducts.

-

The organic layer is then washed with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.

-

The crude (2-bromoethyl)benzene is dried over anhydrous calcium chloride.

-

The final product is purified by fractional distillation under reduced pressure, collecting the fraction boiling at 98 °C/14 mmHg.

Expected Yield: ~70%[6]

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halogen.[7][8][9] In this step, (2-bromoethyl)benzene is converted to this compound by reacting it with sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.[7][10][11]

Experimental Protocol 2: Synthesis of this compound from (2-Bromoethyl)benzene [based on general Finkelstein reaction principles][7][9][12]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| (2-Bromoethyl)benzene | 185.06 | 18.51 g | 0.1 |

| Sodium Iodide | 149.89 | 22.48 g | 0.15 |

| Acetone (anhydrous) | - | 200 mL | - |

Procedure:

-

To a solution of (2-bromoethyl)benzene (0.1 mol) in anhydrous acetone (200 mL) in a round-bottom flask, sodium iodide (0.15 mol) is added.

-

The mixture is heated at reflux with stirring for 12-24 hours. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide).

-

After the reaction is complete (as determined by TLC or GC analysis), the mixture is cooled to room temperature.

-

The precipitated sodium bromide is removed by filtration.

-

The acetone is removed from the filtrate by rotary evaporation.

-

The residue is dissolved in diethyl ether and washed with water and then with a 5% aqueous solution of sodium thiosulfate to remove any remaining iodine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to afford this compound.

Expected Yield: High yields are generally reported for Finkelstein reactions, often exceeding 85%.

Pathway 2: Direct Iodination of 2-Phenylethanol (Appel Reaction)

The Appel reaction provides a direct, one-step conversion of alcohols to alkyl iodides using triphenylphosphine and iodine.[13][14] This method is advantageous as it proceeds under mild conditions.

Experimental Protocol 3: Synthesis of this compound from 2-Phenylethanol [based on a general Appel reaction protocol][13]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Phenylethanol | 122.16 | 12.22 g | 0.1 |

| Triphenylphosphine (PPh₃) | 262.29 | 31.47 g | 0.12 |

| Iodine (I₂) | 253.81 | 30.46 g | 0.12 |

| Imidazole | 68.08 | 8.17 g | 0.12 |

| Dichloromethane (CH₂Cl₂) | - | 200 mL | - |

Procedure:

-

In a round-bottom flask, 2-phenylethanol (0.1 mol), triphenylphosphine (0.12 mol), and imidazole (0.12 mol) are dissolved in dichloromethane (150 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of iodine (0.12 mol) in dichloromethane (50 mL) is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete by TLC analysis.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.

Expected Yield: Yields for the Appel reaction are typically in the range of 60-90%.

Pathway 3: Hydroiodination of Styrene

The direct addition of hydrogen iodide (HI) to styrene can also yield this compound. However, this reaction is less commonly used due to potential regioselectivity issues (Markovnikov vs. anti-Markovnikov addition) and the handling of corrosive HI. The anti-Markovnikov addition is generally required to obtain the desired product, which can be achieved under radical conditions.

Purification and Characterization

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure .[15][16][17][18] This technique is suitable for high-boiling liquids that may decompose at their atmospheric boiling point. The boiling point of this compound is 122-123 °C at 13 mmHg.[1][3]

For smaller scale purifications or to remove non-volatile impurities, column chromatography on silica gel is an effective method. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate, is typically used.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 3.35 (t, 2H, -CH₂-I), 3.15 (t, 2H, Ar-CH₂-) | [2][19] |

| ¹³C NMR | δ (ppm): 140.5, 128.8, 128.6, 126.8, 40.1, 6.9 | [2] |

| IR (Infrared) | Key peaks (cm⁻¹): 3085, 3062, 3027 (C-H, aromatic), 2955, 2865 (C-H, aliphatic), 1602, 1495, 1453 (C=C, aromatic), 1215 (C-I) | [2] |

Safety Considerations

-

This compound is a combustible liquid and should be handled with care.[3]

-

It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reagents used in the synthesis, such as phosphorus tribromide, hydrobromic acid, and iodine, are corrosive and/or toxic and should be handled with extreme caution.

-

Vacuum distillation carries a risk of implosion; therefore, it is essential to use appropriate glassware and a blast shield.[15]

This guide provides a detailed overview of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any of the described experimental procedures.

References

- 1. Page loading... [guidechem.com]

- 2. Benzene, (2-iodoethyl)- | C8H9I | CID 28503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17376-04-4 [chemicalbook.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 9. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 10. quora.com [quora.com]

- 11. Illustrated Glossary of Organic Chemistry - Finkelstein reaction [chem.ucla.edu]

- 12. echemi.com [echemi.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Appel Reaction [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.muohio.edu [chemistry.muohio.edu]

- 18. jackwestin.com [jackwestin.com]

- 19. This compound(17376-04-4) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Data of (2-Iodoethyl)benzene: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (2-Iodoethyl)benzene, a key intermediate in various organic syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| 3.33 | t | 2H | -CH₂-I |

| 3.19 | t | 2H | -CH₂-Ph |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | C (quaternary aromatic) |

| 128.8 | CH (aromatic) |

| 128.6 | CH (aromatic) |

| 126.9 | CH (aromatic) |

| 40.8 | -CH₂-Ph |

| 5.9 | -CH₂-I |

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085, 3062, 3027 | Medium | Aromatic C-H stretch |

| 2955, 2850 | Medium | Aliphatic C-H stretch |

| 1603, 1495, 1454 | Strong | Aromatic C=C stretch |

| 1215 | Strong | C-I stretch |

| 749, 698 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Sample Preparation: Neat, thin film between KBr plates

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 232 | 30 | [M]⁺ (Molecular ion) |

| 105 | 100 | [C₈H₉]⁺ (Base peak, loss of I) |

| 104 | 40 | [C₈H₈]⁺ (Loss of HI) |

| 77 | 35 | [C₆H₅]⁺ (Phenyl cation) |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 100 MHz spectrometer with proton decoupling. A 45° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds were used. 512 scans were accumulated. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A dilute solution of this compound in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 60°C to 250°C. The separated compound was introduced into the mass spectrometer via a heated transfer line. Electron Ionization (EI) was performed at a standard energy of 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-300 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic identification and characterization of an organic compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

This diagram outlines the systematic process beginning from the purified sample, proceeding through various spectroscopic analyses (MS, IR, and NMR), followed by data integration to propose and ultimately confirm the chemical structure.

Technical Guide to the Health and Safety of (2-Iodoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for (2-Iodoethyl)benzene (CAS No: 17376-04-4). It is intended to be a technical resource for laboratory personnel and professionals in the field of drug development and scientific research.

Chemical Identification and Physical Properties

This compound is a halogenated hydrocarbon commonly used as a reagent in organic synthesis.[1] It is particularly useful in preparing organic-inorganic hybrid compounds and certain antiviral agents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17376-04-4 | [2] |

| Molecular Formula | C₈H₉I | [3][4] |

| Molecular Weight | 232.06 g/mol | [2] |

| Appearance | Colorless to red to green clear liquid | [5][6] |

| Boiling Point | 122-123 °C at 13 mmHg | [1][2] |

| Density | 1.603 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.601 | [1][2] |

| Form | Liquid | [2] |

Hazard Identification and GHS Classification

This compound is classified as an irritant. The following GHS hazard statements apply.

Table 2: GHS Hazard Classification for this compound

| Code | Hazard Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Source: ChemicalBook Safety Data Sheet

Pictogram:

-

Exclamation Mark

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements is provided below, in line with the identified hazards.

Table 3: Precautionary Statements for this compound

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[7] |

| P264 | Wash skin thoroughly after handling.[7] | |

| P271 | Use only outdoors or in a well-ventilated area.[7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7][8] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[9] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[9] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

In the absence of specific data, it is prudent to handle this compound with care, assuming it may have other uncharacterized toxicological properties. A standardized experimental protocol for determining acute oral toxicity is detailed in Section 7.

First Aid Measures

In case of exposure to this compound, the following first aid procedures should be followed:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Handling, Storage, and Personal Protective Equipment

Handling:

-

Wash thoroughly after handling.

-

Use with adequate ventilation.

-

Avoid contact with eyes, skin, and clothing.

-

Keep container tightly closed.

-

Avoid ingestion and inhalation.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep containers tightly closed.

-

The product may be stabilized with a copper chip.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.

-

Clothing: Wear appropriate protective clothing to prevent skin exposure.

-

Respirators: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.

-

Hazardous Polymerization: Has not been reported.

Experimental Protocols: Acute Oral Toxicity Assessment

While specific toxicological studies for this compound are not available, the following section details a standardized methodology for determining acute oral toxicity, based on the OECD Test Guideline 420 (Fixed Dose Procedure). This method is designed to yield information on the hazardous properties of a substance without determining a precise LD50, thereby reducing animal use.[1][2][11]

Objective: To identify a dose that produces evident toxicity but not mortality, allowing for classification according to the Globally Harmonized System (GHS).[2]

Principle: Groups of animals, typically female rats, are dosed in a stepwise procedure using a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[2][12] The endpoint is the observation of clear signs of toxicity at one of the fixed dose levels, rather than animal death.[12]

Methodology:

-

Animal Selection: Healthy, young adult rodents (rats are preferred) of a single sex (typically females, as they are often more sensitive) are used.[2][13] Animals are acclimatized to laboratory conditions for at least 5 days before the study.[14]

-

Housing and Feeding: Animals are housed in appropriate conditions with a controlled environment (22°C ± 3°C, 30-70% humidity) and a 12-hour light/dark cycle.[14] They are provided with a standard laboratory diet and unlimited drinking water.[14]

-

Dose Preparation and Administration: The test substance is typically administered orally via gavage.[2][13] Animals should be fasted (e.g., overnight for rats) before dosing.[2][14]

-

Sighting Study: A preliminary sighting study is conducted to determine the appropriate starting dose for the main study.[12] Single animals are dosed sequentially at intervals of at least 24 hours. The starting dose is selected from the fixed levels (5, 50, 300, 2000 mg/kg) based on any existing data.[12] If no information is available, a starting dose of 300 mg/kg is often used.[12]

-

Main Study:

-

The starting dose is selected based on the sighting study results, aiming for a dose that produces toxicity without mortality.[2]

-

A group of five animals is dosed at the selected level.

-

If no mortality occurs, the next higher fixed dose is used on another group of five animals.

-

If mortality occurs, the next lower fixed dose is used on another group. This continues until the dose causing evident toxicity or mortality is identified.[2]

-

-

Observations:

-

Animals are observed individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[12]

-

All signs of toxicity, including changes in skin, fur, eyes, and behavior, are recorded.

-

Animal weights are recorded weekly.[2]

-

-

Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[2]

-

Data Analysis and Classification: The substance is classified into a GHS category based on the dose at which evident toxicity or mortality was observed. This method provides a hazard classification rather than a point estimate of the LD50.

Visualizations

The following diagram illustrates a generalized workflow for the safe handling of a chemical irritant like this compound in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. This compound | 17376-04-4 [chemicalbook.com]

- 4. Benzene, (2-iodoethyl)- [webbook.nist.gov]

- 5. This compound | 17376-04-4 | TCI AMERICA [tcichemicals.com]

- 6. (2-ヨードエチル)ベンゼン | this compound | 17376-04-4 | 東京化成工業株式会社 [tcichemicals.com]

- 7. GHS precautionary statements - Wikipedia [en.wikipedia.org]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. chem-space.com [chem-space.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. scribd.com [scribd.com]

(2-Iodoethyl)benzene: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Iodoethyl)benzene, a halogenated hydrocarbon, has served as a valuable building block in organic synthesis since its early preparations. This technical guide provides an in-depth overview of its discovery, historical and modern synthetic methodologies, and its notable applications in the field of drug development, particularly in the synthesis of antiviral agents. Detailed experimental protocols for its synthesis and its utilization in the preparation of a key intermediate for antiviral compounds are presented. Furthermore, this document includes visualizations of synthetic pathways and its role in antiviral drug action to facilitate a deeper understanding of its chemical significance.

Introduction

This compound, also known as phenethyl iodide, is an organic compound with the chemical formula C₆H₅CH₂CH₂I. Its utility in organic chemistry stems from the reactivity of the carbon-iodine bond, which makes it a versatile reagent for introducing the 2-phenylethyl group into various molecular scaffolds. This property has been particularly exploited in the synthesis of complex organic molecules, including those with potential therapeutic applications. This guide will delve into the historical context of its discovery, provide detailed synthetic protocols, and explore its role as a precursor in the development of novel pharmaceuticals.

Discovery and History

The synthesis of alkyl iodides, including aryl-substituted derivatives like this compound, has a history rooted in the development of fundamental organic reactions. One of the earliest and most straightforward methods for the preparation of such compounds involves the reaction of alcohols with a source of iodine.

A notable early preparation of 2-phenylethyl iodide was described in a 1951 publication in the Canadian Journal of Chemistry. In this work, 2-phenylethanol was treated with phosphorus and iodine to yield the desired product. This method, a variation of the well-established reaction of alcohols with phosphorus triiodide (formed in situ), provided a reliable route to this compound with good yields.

The Finkelstein reaction, first described by the German chemist Hans Finkelstein in 1910, represents another pivotal method for the synthesis of alkyl iodides. This Sₙ2 reaction involves the exchange of a halogen atom, typically chlorine or bromine, with iodide. The reaction is driven to completion by the precipitation of the resulting sodium chloride or bromide in a solvent like acetone, where sodium iodide is soluble. While the original publication did not specifically mention this compound, this reaction has become a standard and efficient method for its preparation from the more readily available 2-phenylethyl bromide or chloride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 17376-04-4 | [1][2] |

| Molecular Formula | C₈H₉I | [1][2] |

| Molecular Weight | 232.06 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 122-123 °C at 13 mmHg | [1][2] |

| Density | 1.603 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.601 | [1][2] |

| Solubility | Soluble in organic solvents like ether and chloroform; limited solubility in water. |

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are detailed below. The first is a historical method based on the reaction of 2-phenylethanol with phosphorus and iodine, and the second is the more contemporary and widely used Finkelstein reaction.

Synthesis from 2-Phenylethanol (Historical Method)

This protocol is adapted from the procedure described in the Canadian Journal of Chemistry (1951).

Reaction:

Synthesis of this compound from 2-Phenylethanol.

Materials:

-

2-Phenylethanol

-

Red Phosphorus

-

Iodine

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place 2-phenylethanol.

-

Gradually add red phosphorus to the alcohol with stirring.

-

Slowly add iodine crystals to the mixture. The reaction is exothermic and may require cooling to control the rate.

-

After the addition of iodine is complete, heat the mixture under reflux for several hours to ensure the reaction goes to completion.

-

After cooling, decant the liquid product from the excess phosphorus.

-

Wash the crude product with water to remove any soluble impurities.

-

Dissolve the product in diethyl ether and dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the ether by distillation.

-

Purify the resulting crude this compound by vacuum distillation.

Quantitative Data:

| Reactant | Molar Ratio | Product | Yield | Boiling Point (Observed) |

| 2-Phenylethanol | 1 | This compound | 81-85% | 115-118 °C at 14 mmHg |

Synthesis via Finkelstein Reaction

This is a representative protocol based on the general principles of the Finkelstein reaction.

Reaction:

Finkelstein reaction for the synthesis of this compound.

Materials:

-

2-Phenylethyl bromide

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone.

-

Add 2-phenylethyl bromide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The formation of a white precipitate (sodium bromide) will be observed.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with water, then with a saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data:

| Reactant | Molar Ratio | Product | Typical Yield |

| 2-Phenylethyl bromide | 1 | This compound | >90% |

| Sodium Iodide | 1.5 - 2.0 |

Application in Drug Development: Synthesis of Antiviral Agents

This compound has been utilized as a key building block in the synthesis of potential antiviral therapeutics. A notable example is its use in the preparation of dioxane-based antiviral agents designed to target the capsid protein of the Sindbis virus, a member of the alphavirus genus.

Role in the Synthesis of Dioxane-Based Antiviral Agents

The hydrophobic binding pocket of the Sindbis virus capsid protein is a validated target for antiviral drug development.[3] Small molecules that can bind to this pocket can interfere with viral assembly and budding. This compound is used to introduce a phenethyl group into a dioxane scaffold, a modification intended to enhance the binding affinity of the molecule to the hydrophobic pocket of the viral capsid protein.

Experimental Workflow for the Synthesis of a Dioxane-Based Antiviral Intermediate:

Workflow for the synthesis of a dioxane-based antiviral candidate.

Detailed Experimental Protocol for Alkylation Step:

This protocol is based on the synthesis of a key intermediate for dioxane-based antiviral agents as described in Bioorganic & Medicinal Chemistry Letters.

Materials:

-

1,3-Dithiane derivative

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Hexamethylphosphoramide (HMPA)

-

This compound

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve the 1,3-dithiane derivative in a mixture of anhydrous THF and HMPA in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -70 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the stirred solution.

-

Allow the reaction mixture to stir for 1 hour while warming to between -20 °C and -10 °C.

-

Re-cool the solution to -70 °C.

-

In a separate flask, dissolve this compound in anhydrous THF.

-

Add the solution of this compound to the lithium anion solution via cannula.

-

Allow the reaction mixture to slowly warm to room temperature over 3 hours.

-

Quench the reaction by adding water, followed by brine.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the alkylated dithiane intermediate.

Proposed Mechanism of Action of Dioxane-Based Antiviral Agents

The synthesized dioxane-based compounds are designed to act as capsid-binding inhibitors. By occupying the hydrophobic pocket of the Sindbis virus capsid protein, they are hypothesized to disrupt the viral life cycle at two key stages: capsid assembly and viral budding.

Proposed mechanism of action of dioxane-based antiviral agents.

Conclusion

This compound is a historically significant and synthetically versatile molecule. From its early preparation through classical iodination reactions to its more modern synthesis via the Finkelstein reaction, it has remained a valuable reagent for the introduction of the phenethyl moiety. Its application in the synthesis of dioxane-based antiviral agents targeting the Sindbis virus capsid protein highlights its importance in contemporary drug discovery research. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. Further exploration of this compound and its derivatives may lead to the discovery of new therapeutic agents for a range of diseases.

References

Theoretical studies of (2-Iodoethyl)benzene

An In-depth Technical Guide to the Theoretical Studies of (2-Iodoethyl)benzene

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as a precursor in the development of pharmaceuticals and other functional materials. Understanding its conformational landscape, vibrational properties, and electronic structure is crucial for predicting its reactivity and designing its applications. Theoretical and computational chemistry provide powerful tools to investigate these molecular properties at a granular level. This guide summarizes the expected theoretical approaches and predicted data for this compound, based on studies of similar molecules.

Computational Methodologies

The theoretical investigation of this compound would typically involve quantum mechanical calculations, with Density Functional Theory (DFT) being a common and effective method. A detailed protocol for such a study would include:

-

Conformational Analysis:

-

A relaxed potential energy surface (PES) scan is performed by systematically rotating the dihedral angles of the ethyl side chain relative to the benzene ring. The key dihedral angles to consider are τ1 (Cipso-Cα-Cβ-I) and τ2 (Cortho-Cipso-Cα-Cβ).

-

The initial geometries for the scan can be generated using molecular mechanics or a lower level of theory.

-

Each point on the PES scan is typically calculated at a moderate level of theory, such as B3LYP with a 6-31G(d) basis set.

-

-

Geometry Optimization:

-

The stationary points (minima and transition states) identified from the PES scan are then fully optimized at a higher level of theory, for instance, B3LYP with a larger basis set like 6-311++G(d,p). This provides the precise geometries and relative energies of the different conformers.

-

-

Vibrational Frequency Calculations:

-

Harmonic vibrational frequency calculations are performed on the optimized geometries at the same level of theory.

-

These calculations serve two purposes: to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to predict the infrared (IR) and Raman spectra of the molecule.

-

The calculated frequencies are often scaled by an empirical factor to better match experimental data.

-

Conformational Analysis

The flexibility of the iodoethyl side chain in this compound gives rise to different spatial arrangements, or conformers. The relative stability of these conformers is determined by a balance of steric and electronic effects. The two primary conformers are the anti and gauche forms, defined by the dihedral angle between the iodine atom and the benzene ring.

Predicted Conformational Energies

The following table summarizes the expected relative energies and key dihedral angles for the stable conformers of this compound, based on computational studies of similar molecules.

| Conformer | τ1 (Cipso-Cα-Cβ-I) (°) | Relative Energy (kcal/mol) |

| anti | ~180 | 0.00 |

| gauche | ~60 | 0.5 - 1.5 |

The anti conformer, where the bulky iodine atom is positioned away from the phenyl group, is expected to be the most stable due to minimized steric hindrance. The gauche conformer is predicted to be slightly higher in energy.

Conformational Interconversion Pathway

The rotation around the Cα-Cβ bond allows for the interconversion between the anti and gauche conformers. This process involves overcoming a rotational energy barrier.

Vibrational Analysis

Vibrational spectroscopy, coupled with theoretical calculations, provides a detailed picture of the bonding and dynamics within a molecule. The calculated vibrational frequencies can be used to assign the peaks observed in experimental IR and Raman spectra.

Predicted Vibrational Frequencies

The table below lists some of the key predicted vibrational modes for the most stable anti conformer of this compound. The assignments are based on the potential energy distribution (PED) from the calculations.

| Vibrational Mode | Calculated Frequency (cm-1) | Description |

| ν(C-H)aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C-H)aliphatic | 3000 - 2850 | Aliphatic C-H stretching |

| ν(C=C)aromatic | 1600 - 1450 | Aromatic C=C stretching |

| δ(CH2) | 1470 - 1440 | CH2 scissoring |

| γ(C-H)aromatic | 900 - 675 | Aromatic C-H out-of-plane bending |

| ν(C-I) | 600 - 500 | C-I stretching |

Logical Workflow for Theoretical Analysis

The process of theoretically studying a molecule like this compound follows a structured workflow to ensure comprehensive and accurate results.

Conclusion

While specific experimental and theoretical data for this compound are limited, computational studies on analogous molecules provide a robust framework for predicting its molecular properties. The conformational landscape is likely dominated by an anti conformer, with a higher energy gauche form accessible via rotation around the Cα-Cβ bond. Vibrational analysis is expected to reveal characteristic frequencies for the aromatic and iodoethyl moieties. Further dedicated theoretical and experimental work is necessary to validate these predictions and fully elucidate the chemical behavior of this compound, which will be invaluable for its potential applications in drug development and materials science.

Commercial Suppliers of (2-Iodoethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical specifications of (2-Iodoethyl)benzene (CAS No. 17376-04-4). This key reagent is of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development due to its utility as a versatile building block, particularly in the synthesis of pharmaceutical intermediates. This document outlines commercially available sources, presents key quantitative data in a comparative format, and provides a detailed experimental protocol for a representative application.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of chemical suppliers. The following tables summarize the offerings from several prominent vendors, providing a comparative look at purity, available quantities, and key physical and chemical properties. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Number | Purity/Assay | Available Quantities |

| Sigma-Aldrich | 380490 | 97% | 5 mL |

| TCI Chemical | I0521 | >98.0% (GC) (stabilized with Copper chip) | 1 g, 5 g, 25 g |

| AK Scientific, Inc. | 4037AL | Not specified | 1 g |

| American Custom Chemicals Corporation | HCH0011758 | Not specified | 5 mL |

| ChemicalBook Suppliers | Multiple | Typically 98% or 99% | 1 g, 5 g, 25 g, 100 g, 1 kg |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17376-04-4 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉I | [1][2][4] |

| Molecular Weight | 232.06 g/mol | [2][4] |

| Appearance | Clear colorless to red-brown liquid | [1] |

| Boiling Point | 122-123 °C at 13 mmHg | [1][3][4] |

| Density | 1.603 g/mL at 25 °C | [1][3][4] |

| Refractive Index (n20/D) | 1.601 | [1][3][4] |

| Melting Point | -2.9 °C (estimate) | [1] |

| Flash Point | 230 °F (110 °C) | [1] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the respective supplier. Certificates of Analysis (CoA) for specific lots are also typically available from the supplier's website.

Applications in Drug Development and Organic Synthesis

This compound is a valuable electrophile for the introduction of the 2-phenylethyl moiety in a variety of organic transformations. Its primary application in drug development is as a precursor for the synthesis of phenelzine (2-phenylethylhydrazine), a non-selective monoamine oxidase inhibitor (MAOI) used as an antidepressant and anxiolytic.[6] The phenylethyl group is a common scaffold in many pharmaceutically active compounds.

The key reaction involving this compound is the N-alkylation of amines and hydrazines. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of phenelzine from this compound. This protocol is based on established methods for the N-alkylation of hydrazines.[7][8]

Synthesis of Phenelzine (2-phenylethylhydrazine) from this compound

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (excess, e.g., 10 eq)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (e.g., 10 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude phenelzine by vacuum distillation or column chromatography on silica gel.

-

Safety Precautions: Hydrazine is toxic and corrosive. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway for Phenelzine.

Caption: General experimental workflow.

References

- 1. This compound | 17376-04-4 [chemicalbook.com]

- 2. Benzene, (2-iodoethyl)- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | CAS 17376-04-4 [matrix-fine-chemicals.com]

- 6. Phenelzine - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Synthesis of (2-Iodoethyl)benzene from Phenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2-iodoethyl)benzene from phenethyl alcohol via a modified Appel reaction. This transformation is a crucial step in various organic syntheses, particularly in the development of pharmaceutical intermediates where an iodo-functionalization of an alkyl chain is required. The protocol herein utilizes triphenylphosphine and N-iodosuccinimide as the iodinating system, offering a reliable method for this conversion. This application note includes a step-by-step experimental procedure, tables summarizing quantitative data, and characterization of the final product. Additionally, diagrams illustrating the reaction mechanism and experimental workflow are provided to ensure clarity and reproducibility.

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic chemistry. Alkyl iodides are valuable synthetic intermediates due to the excellent leaving group ability of the iodide ion, making them susceptible to nucleophilic substitution reactions. One of the most effective methods for this conversion is the Appel reaction, which traditionally uses triphenylphosphine and a tetrahalomethane.[1][2] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide.[2]

This protocol details a specific application of a modified Appel reaction for the synthesis of this compound from 2-phenylethanol.[3] In this variation, N-iodosuccinimide (NIS) is employed as the iodine source in conjunction with triphenylphosphine.[3] This method provides a viable route to this compound, a key building block in the synthesis of various organic molecules and pharmaceutical agents.[4]

Reaction and Mechanism

The overall reaction is as follows:

Phenethyl alcohol + Triphenylphosphine + N-Iodosuccinimide → this compound + Triphenylphosphine oxide + Succinimide

The reaction proceeds via an SN2 mechanism. Initially, triphenylphosphine reacts with N-iodosuccinimide to form an iodophosphonium species. The oxygen of the phenethyl alcohol then attacks the electrophilic phosphorus atom, forming an alkoxyphosphonium intermediate. Subsequently, the iodide ion acts as a nucleophile, attacking the carbon atom attached to the oxygen and displacing triphenylphosphine oxide, leading to the formation of this compound with inversion of configuration at the reaction center.

Figure 1. Simplified reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of this compound.[3]

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Phenylethanol | Reagent | Sigma-Aldrich |

| Triphenylphosphine | 99% | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | 98% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| Nitrogen (N₂) gas | High purity | Local supplier |

| Silica gel for column chromatography | 60 Å, 230-400 mesh | Standard supplier |

| Solvents for chromatography (e.g., hexanes, ethyl acetate) | HPLC grade | Standard supplier |

3.2. Equipment

-

Round-bottom flask or microwave reactor tube (10-20 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen inlet and outlet (or balloon)

-

Syringes and needles

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

3.3. Reaction Procedure

-

To a pre-dried 10-20 mL microwave reactor tube, add triphenylphosphine (680 mg, 2.59 mmol, 1.04 equiv.).

-

Add N-iodosuccinimide (NIS) (567 mg, 2.52 mmol, 1.0 equiv.).

-

Seal the reactor tube, and flush with dry nitrogen gas. Maintain a nitrogen atmosphere using a balloon.

-

To this mixture, add 2-phenylethanol (0.3 mL, 2.50 mmol, 1 equiv.) in one portion.

-

The reaction mixture is then stirred at 40 °C for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

3.4. Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography. A suitable eluent system, such as 100% dichloromethane, can be used.[3]

-

Combine the fractions containing the product and remove the solvent under reduced pressure to yield this compound as a transparent oil.

Figure 2. General experimental workflow for the synthesis.

Quantitative Data

Table 1: Reagent Quantities and Reaction Parameters

| Reactant/Parameter | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Amount Used |

| 2-Phenylethanol | 122.16 | 2.50 | 1.0 | 0.3 mL |

| Triphenylphosphine | 262.29 | 2.59 | 1.04 | 680 mg |

| N-Iodosuccinimide | 224.99 | 2.52 | 1.0 | 567 mg |

| Reaction Conditions | ||||

| Solvent | Dichloromethane (DCM) | Not specified, assumed minimal for reagent dissolution | ||

| Temperature | 40 °C | |||

| Reaction Time | 5 hours | |||

| Yield | ||||

| Product Yield | 34% (119 mg)[3] |

Product Characterization